REACTION_CXSMILES
|
C([C:3]([CH2:16][CH3:17])([C:13]([O-:15])=[O:14])[C:4](CC)([C:8]([O-:10])=[O:9])C([O-])=O)C.[CH2:18](Br)[CH2:19][CH2:20]CC>>[CH2:16]([CH:3]([CH2:4][C:8]([OH:10])=[O:9])[C:13]([OH:15])=[O:14])[CH2:17][CH2:18][CH2:19][CH3:20]
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(C(C(=O)[O-])(C(=O)[O-])CC)(C(=O)[O-])CC
|
Name
|
|
Quantity
|
11.4 mL
|
Type
|
reactant
|
Smiles
|
C(CCCC)Br
|
Type
|
CUSTOM
|
Details
|
stirred overnight (19 hr)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
After the reaction had cooled
|
Type
|
FILTRATION
|
Details
|
it was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The residue was treated with H2O
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (three times)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
purified by vacuum distillation (85° C./22.66 Pascals)
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)C(C(=O)O)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.37 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 153% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |